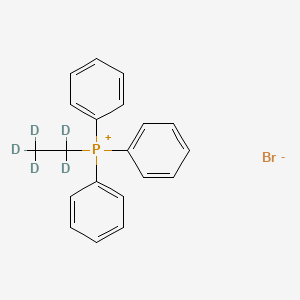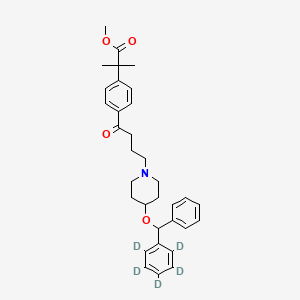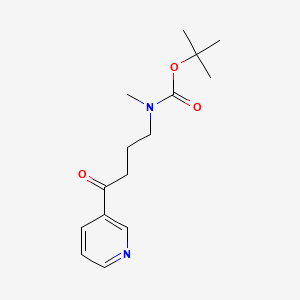
(Ethyl-d5)triphenylphosphonium Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Ethyl-d5)triphenylphosphonium Bromide is a stable isotope-labeled compound with the molecular formula C20H15D5BrP and a molecular weight of 376.28. It is a derivative of triphenylphosphonium bromide, where the ethyl group is replaced with a deuterated ethyl group (ethyl-d5). This compound is primarily used in scientific research for its unique properties, including its role as a phase-transfer catalyst and its applications in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Ethyl-d5)triphenylphosphonium Bromide typically involves the quaternization of triphenylphosphine with deuterated ethyl bromide. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion. The general reaction scheme is as follows:
[ \text{Ph}_3\text{P} + \text{CD}_3\text{CD}_2\text{Br} \rightarrow \text{Ph}_3\text{P}+\text{CD}_3\text{CD}_2\text{Br}- ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is typically purified through recrystallization and dried under vacuum to obtain a high-purity crystalline product .
化学反应分析
Types of Reactions: (Ethyl-d5)triphenylphosphonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Wittig Reaction: Typically involves the use of aldehydes or ketones and a strong base like butyllithium.
Major Products:
Substitution Reactions: Various substituted phosphonium salts.
Oxidation and Reduction Reactions: Corresponding oxidized or reduced phosphonium compounds.
Wittig Reactions: Formation of alkenes with high specificity.
科学研究应用
(Ethyl-d5)triphenylphosphonium Bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, particularly in the preparation of alkenes via Wittig reactions.
Biology: Employed in studies involving stable isotope labeling to trace metabolic pathways and reaction mechanisms.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to target specific cellular components.
Industry: Utilized in the production of epoxy resins and as a catalyst in various polymerization reactions.
作用机制
The mechanism of action of (Ethyl-d5)triphenylphosphonium Bromide involves its role as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., aqueous and organic phases). In Wittig reactions, it forms a phosphonium ylide, which then reacts with aldehydes or ketones to form alkenes. The molecular targets and pathways involved include the stabilization of carbanions and the formation of betaine intermediates .
相似化合物的比较
Triphenylphosphonium Bromide: The non-deuterated version of the compound.
Vinyltriphenylphosphonium Bromide: Used in similar reactions but with a vinyl group instead of an ethyl group.
Methyltriphenylphosphonium Bromide: Contains a methyl group instead of an ethyl group.
Uniqueness: (Ethyl-d5)triphenylphosphonium Bromide is unique due to its deuterated ethyl group, which provides distinct advantages in isotope labeling studies. This allows for more precise tracking of reaction mechanisms and metabolic pathways compared to its non-deuterated counterparts .
属性
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl(triphenyl)phosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1/i1D3,2D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYNXXDQQHTCHJ-LUIAAVAXSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747775 |
Source


|
| Record name | (~2~H_5_)Ethyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875477-12-6 |
Source


|
| Record name | (~2~H_5_)Ethyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)

![4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B564879.png)

![4-[(2-Vinyl]-1-enthyne)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B564883.png)




